molecular formula C13H12BrNO2 B13097263 Allyl2-(2-bromo-1H-indol-3-yl)acetate

Allyl2-(2-bromo-1H-indol-3-yl)acetate

Katalognummer: B13097263
Molekulargewicht: 294.14 g/mol
InChI-Schlüssel: RHGNEUDVHYGJHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl2-(2-bromo-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the allyl ester functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Allyl2-(2-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole followed by esterification. One common method is the bromination of 1H-indole at the 2-position using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 2-bromo-1H-indole is then reacted with allyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Allyl2-(2-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The indole ring can undergo oxidation to form oxindole derivatives.

    Reduction Reactions: The bromo group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

    Substitution: Formation of 2-substituted indole derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of hydrogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Allyl2-(2-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Allyl2-(2-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the indole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-1H-indole: Lacks the allyl ester functionality but shares the bromo-indole core.

    Allyl2-(1H-indol-3-yl)acetate: Lacks the bromo group but has the allyl ester functionality.

    2-Chloro-1H-indole: Similar to 2-bromo-1H-indole but with a chloro group instead of a bromo group.

Uniqueness

Allyl2-(2-bromo-1H-indol-3-yl)acetate is unique due to the presence of both the bromo group and the allyl ester functionality. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .

Eigenschaften

Molekularformel

C13H12BrNO2

Molekulargewicht

294.14 g/mol

IUPAC-Name

prop-2-enyl 2-(2-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H12BrNO2/c1-2-7-17-12(16)8-10-9-5-3-4-6-11(9)15-13(10)14/h2-6,15H,1,7-8H2

InChI-Schlüssel

RHGNEUDVHYGJHQ-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)CC1=C(NC2=CC=CC=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.